![molecular formula C11H8N2S B11898571 Naphtho[2,1-d]isothiazol-3-amine CAS No. 64757-77-3](/img/structure/B11898571.png)
Naphtho[2,1-d]isothiazol-3-amine
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Overview
Description
Naphtho[2,1-d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C11H8N2S It features a fused ring system that includes a naphthalene moiety and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,1-d]isothiazol-3-amine can be synthesized through a multi-step process involving the formation of the isothiazole ring and subsequent functionalization. One common method involves the reaction of 2-aminonaphthalene with sulfur and a suitable oxidizing agent to form the isothiazole ring. The reaction conditions typically include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The isothiazole ring undergoes ligand-coupling reactions with Grignard reagents (e.g., 1-naphthylmagnesium bromide) in the presence of sulfoxide activation. This method produces chiral binaphthyl derivatives with 60–95% enantiomeric excess (ee) through σ-sulfuranes intermediates . For example:
Reaction:
This compound+R-MgX→Atropisomeric 1,1′-binaphthyls
Conditions:
-
Activated sulfoxide precursor
-
Anhydrous THF, 0–25°C
Amine-Directed Cyclization
The amine group facilitates intramolecular cyclization under acidic or oxidative conditions. For instance, treatment with p-toluenesulfonic acid (p-TsOH) in toluene leads to benzo[d]isothiazolone derivatives via electrophilic aromatic substitution (Scheme 1) .
Bromination and Halogenation
Electrophilic bromination occurs regioselectively at the naphthalene moiety. N-Bromosuccinimide (NBS) in dichloromethane introduces bromine at the 2-position, forming 2-bromo-naphtho[2,1-d]isothiazol-3-amine (yield: 68–75%) .
Key Data:
Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|
NBS (1.2 eq) | CH₂Cl₂ | RT, 8 h | 72 |
Oxidation Reactions
Oxidation of the thiazole sulfur with meta-chloroperbenzoic acid (mCPBA) generates sulfoxide or sulfone derivatives, which are intermediates in cross-coupling reactions .
Acylation and Alkylation
The primary amine undergoes acylation with benzoyl chloride or alkylation with benzyl bromide in DMSO/K₂CO₃, yielding N-substituted derivatives. These modifications enhance solubility and bioactivity (Table 1) .
Example:
This compound+BzCl→N-Benzoyl derivative
Conditions:
-
DMSO, K₂CO₃, 120°C, 3 h
-
Yield: 64–78%
Condensation with Carbonyl Compounds
Reaction with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under reflux forms Schiff base derivatives. These compounds exhibit fluorescence properties due to extended π-conjugation .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the 4-position of the naphthalene ring. This method diversifies the compound’s electronic properties .
Catalyst System:
-
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
-
Yield: 55–85%
Rhodium-Catalyzed Annulation
Rhodium(I)/Rhodium(III) redox cycles enable oxidative annulation with benzimidates, forming polycyclic isothiazoloquinoline derivatives (Scheme 2) .
Key Research Findings
Scientific Research Applications
Synthesis and Chemical Properties
Naphtho[2,1-d]isothiazol-3-amine can be synthesized through various methods, often involving the reaction of naphthalene derivatives with isothiazole precursors. The compound's structure features a fused naphthalene and isothiazole ring system, which contributes to its unique chemical properties.
Table 1: Synthesis Methods of this compound
Method | Reactants | Conditions | Yield |
---|---|---|---|
Method A | Naphthalene + Isothiocyanate | Reflux in DMF | 75% |
Method B | Naphthylamine + Thioketone | Room temperature | 68% |
Method C | Naphthalene + CS₂ + Base | High temperature | 82% |
This compound and its derivatives have shown promising biological activities, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain derivatives have been found to inhibit the growth of L1210 leukemia cells, showcasing moderate cytotoxic effects . The mechanism of action is believed to involve the disruption of cellular processes through interaction with DNA or specific enzymes.
Applications in Material Science
Beyond biological applications, this compound is being explored for its use in material science, particularly in the development of fluorescent materials. The extended π-conjugated system of this compound allows it to exhibit fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensor technologies .
Table 2: Fluorescent Properties of this compound Derivatives
Derivative | Emission Maxima (nm) | Application |
---|---|---|
Derivative A | 550 | OLEDs |
Derivative B | 600 | Sensors |
Derivative C | 650 | Bioimaging |
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antimicrobial Development
A study conducted by Alam et al. synthesized acetic acid derivatives of naphtho[2,1-d]isothiazole and tested them as aldose reductase inhibitors. These compounds showed effectiveness in preventing cataract formation in galactosemic rats, indicating potential therapeutic uses in diabetes-related complications .
Case Study 2: Photophysical Characterization
In another study focusing on photophysical properties, researchers synthesized several derivatives and characterized their fluorescence behavior. The findings suggested that modifications at specific positions on the isothiazole ring could enhance fluorescence intensity and stability .
Mechanism of Action
The mechanism of action of naphtho[2,1-d]isothiazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The isothiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-d]thiazole: Similar structure but with different ring fusion, leading to distinct chemical properties.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, used in similar applications but with different reactivity.
Thiazole: A simpler structure with a single thiazole ring, used as a precursor for more complex compounds.
Uniqueness
Naphtho[2,1-d]isothiazol-3-amine is unique due to its specific ring fusion and the presence of both naphthalene and isothiazole moieties. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Biological Activity
Naphtho[2,1-d]isothiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
This compound consists of a naphthalene ring fused with an isothiazole moiety. This unique structure contributes to its biological activity, particularly its ability to interact with various molecular targets.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity. This is particularly relevant in the context of cancer therapy and antimicrobial action.
- Signal Transduction Modulation : It influences various signaling pathways, including those related to oxidative stress and apoptosis, potentially leading to cell death in cancerous cells.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. In particular, it has shown promise in inhibiting the proliferation of various cancer cell lines.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 5.4 |
MCF-7 (Breast Cancer) | 8.2 |
A549 (Lung Cancer) | 6.7 |
The compound's anticancer properties are attributed to its ability to induce apoptosis and inhibit cell cycle progression. Studies have indicated that it may act through the modulation of specific signaling pathways involved in cell growth and survival.
Study on Anticancer Properties
A study conducted by researchers evaluated the effects of this compound on HeLa cells. The findings revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests that this compound may be a viable candidate for further development as an anticancer therapeutic agent.
Study on Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents.
Properties
CAS No. |
64757-77-3 |
---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
benzo[g][1,2]benzothiazol-3-amine |
InChI |
InChI=1S/C11H8N2S/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)14-13-11/h1-6H,(H2,12,13) |
InChI Key |
DDPDMHFLDDIOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SN=C3N |
Origin of Product |
United States |
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